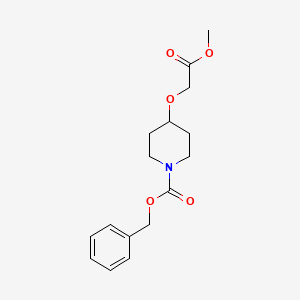

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXQVUMFQZGRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662849 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933477-82-8 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its reactivity is attributed to its functional groups, particularly the carbonyl and ether functionalities. Common reactions include:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ester group into alcohols.

- Substitution : Nucleophilic substitution can replace the benzyl group with other functional groups.

These reactions make it a valuable building block for synthesizing various pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound is explored for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain pathogens.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Research indicates that compounds with similar structures often interact with enzymes or receptors, suggesting that this compound may modulate biological pathways relevant to disease treatment .

Pharmaceutical Development

This compound is recognized as a precursor for developing new drugs. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's ability to undergo various chemical transformations makes it suitable for designing targeted therapies in conditions such as:

- Osteoporosis

- Irritable bowel syndrome

- Certain cancers

These applications highlight its importance in drug discovery and development processes .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties enable its use in creating formulations that require specific reactivity or stability profiles. The compound's versatility allows it to be integrated into various manufacturing processes, enhancing product performance .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Group Analysis

- Positional Isomerism : The 3- and 4-substituted analogs (e.g., CAS 86827-08-9 vs. 40112-93-4) demonstrate how substituent placement on the piperidine ring affects molecular geometry. The 4-position substitution in the target compound may enhance steric accessibility for downstream reactions compared to the 3-position .

- Chain Length and Substituents : The propionyl derivative (CAS 167414-75-7) introduces a longer carbon chain, which could influence binding interactions in biological targets .

Biological Activity

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 307.34 g/mol

CAS Number : 933477-82-8

The compound contains a piperidine ring with a benzyl group and an ethoxycarbonyl moiety. The presence of functional groups such as carbonyl and ether contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid, facilitated by a base like triethylamine. This multi-step process allows for the formation of the desired ester linkage, which can be optimized for yield and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure may confer distinct pharmacological properties compared to other piperidine derivatives.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The hydrolysis of the ester linkage by esterases releases the active piperidine derivative, which can then engage with its biological targets. Preliminary studies suggest that it may influence neurochemical pathways and exhibit cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Benzyl 4-(2-methoxy-2-oxoethyl)carbamoyl-piperidine-1-carboxylate | CHN | Contains a carbamoyl group; potential for different biological activity |

| Benzyl 4-(2-methoxycarbonyl)piperidine | CHNO | Lacks the ethoxy group; simpler structure |

| N-benzylpiperidine derivatives | Varies | Diverse biological activities; often studied for their CNS effects |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of piperidine compounds, including this compound, effectively inhibited cancer cell proliferation in vitro. The cytotoxicity was assessed using the MTT assay, showing a dose-dependent response with an IC50 value around 20 µM.

- Antimicrobial Properties : Another investigation highlighted its antimicrobial activity against various bacterial strains. The compound showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

Studies on SAR indicate that modifications to the piperidine core and substituents significantly affect biological activity. For instance, the introduction of different functional groups or variations in the benzyl substituent can enhance lipophilicity and improve cellular uptake.

Pharmacokinetics

Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics; however, further studies are required to elucidate metabolism and excretion pathways. Understanding these parameters is crucial for assessing the therapeutic potential of this compound.

Q & A

Q. Basic

- 1H/13C NMR : Identify ester carbonyls (~165–170 ppm), methoxy groups (~3.7 ppm for –OCH3), and piperidine ring protons (δ 1.5–3.5 ppm).

- HRMS : Confirm molecular weight (e.g., [M+Na]+ peaks for C16H21NO3 derivatives).

- IR : Detect ester C=O stretches (~1740 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

What strategies are effective for synthesizing derivatives via cross-electrophile coupling?

Advanced

Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) enables functionalization. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with brominated aromatics (e.g., 5-bromo-2-methoxypyridine) under nickel catalysis to form C–C bonds. Optimize ligand selection (e.g., Xantphos for improved stability) and employ in-situ bromination to generate electrophilic partners .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .

How can computational modeling enhance research on this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate conformational flexibility of the piperidine ring and ester side chains in solvent environments.

- Density Functional Theory (DFT) : Predict reaction pathways for oxidation/reduction or nucleophilic substitutions.

- Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.